molecular formula C8H18ClN3O B11779511 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride

Cat. No.: B11779511
M. Wt: 207.70 g/mol
InChI Key: YDQWNELLOYJLPJ-UKMDXRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and an acetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines under controlled conditions.

    Substitution with Dimethyl Groups:

    Acetamide Formation: The acetamide moiety is introduced by reacting the dimethylpiperazine with acetic anhydride or acetyl chloride.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Similar structure but lacks the acetamide moiety.

    N-Methylpiperazine: Contains a piperazine ring with a single methyl group.

    Acetamide: Simple amide structure without the piperazine ring.

Uniqueness

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide hydrochloride is unique due to its combined piperazine and acetamide functionalities, which confer specific chemical and biological properties not found in the similar compounds listed above.

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C8H18ClN3O

Molecular Weight

207.70 g/mol

IUPAC Name

2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]acetamide;hydrochloride

InChI

InChI=1S/C8H17N3O.ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);1H/t6-,7+;

InChI Key

YDQWNELLOYJLPJ-UKMDXRBESA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1CC(=O)N)C.Cl

Canonical SMILES

CC1CNCC(N1CC(=O)N)C.Cl

Origin of Product

United States

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